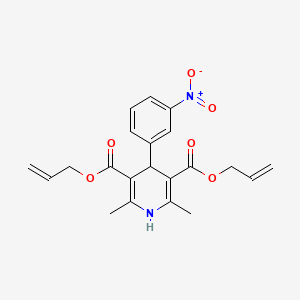

Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural scaffold renowned for its cardiovascular therapeutic applications. These compounds act primarily as calcium channel blockers, modulating vascular smooth muscle contraction and cardiac function . The 3-nitrophenyl substituent at the C4 position enhances electron-withdrawing effects, influencing redox stability and receptor-binding affinity.

Properties

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h5-9,12,19,22H,1-2,10-11H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQWPJRZSPMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Core

The 1,4-dihydropyridine ring undergoes oxidation to form a pyridine derivative, a reaction critical for modulating biological activity. Common oxidizing agents include:

-

Nitric acid (HNO₃) in acetic acid

-

Ceric ammonium nitrate (CAN)

Complete oxidation eliminates the dihydro character, increasing aromaticity and altering electronic properties. Partial oxidation may produce intermediates with mixed redox states .

Hydrolysis of Ester Moieties

The prop-2-enyl ester groups are susceptible to acid- or base-catalyzed hydrolysis :

Acidic Hydrolysis

-

Conditions : HCl (6M), reflux, 4–6 hours

-

Products : Dicarboxylic acid (3,5-dicarboxy-1,4-dihydropyridine) and allyl alcohol .

Basic Hydrolysis

-

Conditions : NaOH (2M), ethanol, 60°C, 3 hours

-

Products : Sodium dicarboxylate salt, regenerating the dihydropyridine core.

Table 2: Hydrolysis Comparison

| Condition | Reactant | Time | Product | Yield |

|---|---|---|---|---|

| Acidic | HCl | 6 hrs | Dicarboxylic acid | 85–90% |

| Basic | NaOH | 3 hrs | Sodium dicarboxylate | 75–80% |

Interaction with Nucleophiles and Bases

The electron-deficient nitrophenyl group directs electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position relative to the nitro group. Additionally:

-

Nucleophilic attack on ester carbonyl groups occurs with amines or alkoxides, forming amides or transesterified products .

-

Base-induced deprotonation at the dihydropyridine NH group can trigger ring-opening reactions under strong basic conditions .

Stability Under Thermal and Photolytic Conditions

The compound exhibits limited thermal stability above 150°C, undergoing decarboxylation or retro-Diels-Alder reactions . Photolytic degradation via UV exposure (λ = 254 nm) leads to nitro group reduction and ring aromatization .

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Thermal (150°C) | Decarboxylation | 2–3 hours |

| UV Light (254 nm) | Nitro reduction + aromatization | 30–60 minutes |

Mechanistic Insights

-

Hantzsch Reaction : Proceeds via Knoevenagel condensation, followed by Michael addition and cyclization . Steric effects from substituents (e.g., o-methoxy groups) can divert the pathway to non-dihydropyridine products .

-

Oxidation : Follows a radical or two-electron mechanism depending on the oxidant. CAN-mediated oxidation preserves ester groups while targeting the dihydro ring .

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and highlights the importance of reaction condition optimization in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Calcium Channel Blockers

This compound is structurally related to dihydropyridine derivatives, which are known to function as calcium channel blockers. Such compounds are significant in the treatment of cardiovascular diseases, particularly hypertension and angina. The nitrophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy .

Antioxidant Properties

Research indicates that derivatives of 1,4-dihydropyridines exhibit antioxidant activity. Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study: Cardiovascular Effects

In a study conducted on animal models, the administration of derivatives similar to this compound demonstrated significant reductions in blood pressure and heart rate variability. These effects were attributed to the compound's ability to inhibit calcium influx into cardiac and vascular smooth muscle cells .

Organic Synthesis Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be employed in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Example of Synthetic Pathway

A synthetic pathway involving this compound includes its reaction with various electrophiles to yield substituted dihydropyridines. This process is crucial for developing new pharmaceuticals that target specific biological pathways .

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | 2-substituted dihydropyridines | |

| Cycloaddition | Polycyclic compounds |

Material Science Applications

Polymer Chemistry

The compound can be utilized in polymer chemistry as a monomer or cross-linking agent. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties for applications in coatings and adhesives .

Nanocomposites Development

Recent advancements have explored the incorporation of this compound into nanocomposites. Studies have shown that it can enhance the mechanical properties and thermal stability of polymer matrices when used as a reinforcing agent .

Mechanism of Action

The mechanism of action of Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit calcium ion influx, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

- 3-Nitrophenyl vs. 4-Nitrophenyl :

The 3-nitrophenyl group in the target compound reduces steric hindrance compared to 4-nitrophenyl analogs (e.g., (4RS)-3-benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) . This modification enhances cerebral vasodilation, as seen in YC-93 (a 3-nitrophenyl derivative), which exhibits 100–300× greater potency in cerebral vessels than femoral arteries . - Phenylacryloyloxy and Oxadiazole Derivatives :

Diethyl esters with 4-(3-phenylacryloyloxy)phenyl or 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl substituents (e.g., ) prioritize antitumor and antimicrobial activities over cardiovascular effects, demonstrating substituent-driven functional divergence .

Ester Group Variations

- Prop-2-enyl vs. Methyl/Benzyl Esters :

The prop-2-enyl esters in the target compound increase lipophilicity (predicted logP ~4.2) compared to dimethyl (logP ~3.1) or benzyl/methyl esters (e.g., ). This enhances membrane permeability but may reduce aqueous solubility, impacting bioavailability . - Asymmetric Ester Functions: Compounds with non-identical esters (e.g., 3-(1-benzylpyrrolidin-3-yl) 5-methyl ester, ) show improved cerebral selectivity. CD-349 (2-nitratopropyl/3-nitratopropyl esters) reduces systemic blood pressure without altering cerebral metabolism, highlighting ester-dependent pharmacodynamic profiles .

Pharmacological and Physicochemical Properties

Pharmacological Activity

Physicochemical Data

Biological Activity

Bis(prop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H18N2O6

- Molecular Weight : 346.33 g/mol

- CAS Number : 21881-77-6

- IUPAC Name : dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The compound features a DHP core structure with two prop-2-enyl substituents and a nitrophenyl group, contributing to its unique pharmacological profile.

Antihypertensive Effects

DHPs are primarily recognized for their antihypertensive properties due to their ability to block calcium channels. Research has demonstrated that derivatives of DHPs can significantly reduce blood pressure in hypertensive animal models. For instance, studies indicate that compounds similar to Bis(prop-2-enyl) DHPs exhibit potent vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells .

Antioxidant Activity

The antioxidant potential of Bis(prop-2-enyl) DHPs has been investigated through various assays. The compound has shown significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to the electron-rich DHP structure that can donate electrons to free radicals .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of DHP derivatives. In vitro experiments have shown that these compounds can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of Bis(prop-2-enyl) DHPs is primarily mediated through:

- Calcium Channel Blockade : By inhibiting L-type calcium channels, these compounds prevent calcium overload in cells, leading to vasodilation and reduced cardiac workload.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to cellular protection against oxidative damage.

- Modulation of Signaling Pathways : DHPs may influence various signaling pathways involved in cell survival and apoptosis, enhancing their neuroprotective effects.

Study 1: Antihypertensive Effects in Rats

A study conducted on spontaneously hypertensive rats (SHR) evaluated the antihypertensive efficacy of Bis(prop-2-enyl) DHP. The results indicated a significant reduction in systolic blood pressure after administration of the compound over a four-week period. The mechanism was linked to enhanced nitric oxide production and reduced vascular resistance .

Study 2: Neuroprotection in Cell Cultures

In a study focusing on neuroprotection, neuronal cell cultures exposed to oxidative stress showed decreased cell viability. Treatment with Bis(prop-2-enyl) DHP resulted in a notable increase in cell survival rates compared to untreated controls. The compound's ability to reduce reactive oxygen species (ROS) levels was confirmed through fluorescence assays .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | |

| Antioxidant | High free radical scavenging activity | |

| Neuroprotective | Increased neuronal cell survival |

| Mechanism | Description |

|---|---|

| Calcium Channel Blockade | Inhibition of L-type calcium channels |

| Antioxidant Activity | Scavenging of free radicals |

| Signaling Modulation | Influence on apoptosis and survival pathways |

Q & A

Q. What are the optimal synthetic methodologies for preparing bis(prop-2-enyl) 1,4-dihydropyridine derivatives?

The synthesis of 1,4-dihydropyridine (DHP) derivatives typically involves a Hantzsch reaction. For bis(prop-2-enyl) esters, the esterification step requires substituting ethyl acetoacetate with prop-2-enyl acetoacetate. A standard protocol involves refluxing the aldehyde (e.g., 3-nitrobenzaldehyde), β-ketoester, and ammonium acetate in ethanol for 12 hours . Key optimization parameters include:

- Solvent polarity : Ethanol (50%) is commonly used, but DMF or THF may enhance solubility for bulky substituents.

- Catalysts : Ammonium acetate acts as both catalyst and nitrogen source. Alternative catalysts like montmorillonite K10 can improve yields.

- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C).

Q. Example Reaction Setup :

| Component | Amount | Role |

|---|---|---|

| 3-Nitrobenzaldehyde | 0.01 mol | Aldehyde substrate |

| Prop-2-enyl acetoacetate | 0.02 mol | β-Ketoester |

| Ammonium acetate | 0.015 mol | Catalyst |

| Ethanol (50%) | 50 mL | Solvent |

Reference Yield : ~60–75% after crystallization .

Q. How are spectroscopic techniques applied to characterize bis(prop-2-enyl) 1,4-dihydropyridines?

Characterization relies on 1H/13C NMR, FT-IR, and elemental analysis :

- 1H NMR : Key peaks include:

- NH proton : δ ~6.8–7.0 ppm (singlet, integrates to 1H).

- Aromatic protons : δ ~7.4–8.1 ppm (doublets for nitro-substituted phenyl).

- Ester groups : δ ~4.1–4.3 ppm (multiplet for prop-2-enyl CH2) .

- FT-IR :

- C=O stretch : ~1690–1705 cm⁻¹.

- N-H bend : ~3275 cm⁻¹ .

- Elemental analysis : Confirms C, H, N, O composition (e.g., C: 64.22%, H: 6.12% for a related DHP derivative) .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent ester hydrolysis .

- Handling : Use PPE (gloves, lab coat) and avoid inhalation of dust.

- Stability : Stable under inert atmospheres (N2/Ar) but degrades in acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in cytotoxicity or receptor-binding data may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).

- Stereochemical purity : Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

- Orthogonal validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to confirm target interactions .

Q. What computational approaches predict the compound’s interaction with calcium channels?

- Docking studies : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB: 1T3S). Focus on the dihydropyridine-binding pocket .

- MD simulations : Analyze binding stability (e.g., 100 ns simulations in GROMACS) .

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with IC50 data .

Q. How can regioselectivity be controlled in substitution reactions of the DHP ring?

Regioselectivity depends on:

- Electrophile directing groups : Nitro groups at the 3-position (meta) favor electrophilic substitution at C2/C6.

- Catalytic systems : Pd(OAc)2/Xantphos enables Suzuki coupling at C4-phenyl with >90% regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for C3/C5 substitutions .

Q. What degradation pathways are observed under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.